
7-Methyl-6-mercaptopurine
概要
説明
7-メチル-6-メルカプトプリンは、よく知られた抗腫瘍剤および免疫抑制剤であるメルカプトプリンの誘導体です。この化合物は、プリン塩基のアナログであり、核酸合成を阻害するチオプリン系薬剤に属しています。 主に白血病や自己免疫疾患の治療に使用されます .
2. 製法
合成経路および反応条件: 7-メチル-6-メルカプトプリンの合成は、通常、6-メルカプトプリンのメチル化によって行われます。 これは、ヨウ化メチルや硫酸ジメチルなどのメチル化剤を塩基性条件下で使用する方法など、さまざまな方法によって達成できます .
工業生産方法: 7-メチル-6-メルカプトプリンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を厳密に管理する必要があります。 工業環境では、連続フローリアクターや高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が一般的です .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-mercaptopurine typically involves the methylation of 6-mercaptopurine. This can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
反応の種類: 7-メチル-6-メルカプトプリンは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてスルホキシドおよびスルホンを形成できます。
還元: 還元反応によって、チオール型に戻すことができます。
一般的な試薬および条件:
酸化: 過酸化水素またはその他の過酸化物を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
主な生成物:
酸化: スルホキシドおよびスルホン。
還元: チオール誘導体。
置換: さまざまな置換プリン.
4. 科学研究への応用
7-メチル-6-メルカプトプリンは、科学研究において幅広い応用範囲を持っています。
化学: プリンアナログとその反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞代謝やDNA合成に対する効果が調査されています。
医学: 白血病や自己免疫疾患の治療における可能性が探求されています。
科学的研究の応用
Pharmacological Mechanism
The mechanism of action for 7-M6-MP involves the following key processes:
- Inhibition of Enzymes : It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of thioinosinic acid (TIMP). TIMP subsequently inhibits several enzymes involved in purine metabolism, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is critical for de novo purine synthesis .
- Metabolic Pathways : Upon methylation, TIMP can form 6-methylthioinosinate (MTIMP), further contributing to its inhibitory effects on purine synthesis pathways .
Oncology
7-M6-MP is primarily applied in the treatment of hematological malignancies such as:
- Acute Lymphoblastic Leukemia (ALL) : It is used in maintenance therapy for pediatric and adult patients with ALL. Studies indicate that it effectively reduces leukemic cell proliferation by incorporating into DNA and disrupting normal cellular processes .
Inflammatory Bowel Disease (IBD)
The compound also exhibits efficacy in treating IBD, including Crohn's Disease (CD) and Ulcerative Colitis (UC). Research shows that it can be beneficial for patients who are intolerant to other thiopurines like azathioprine . A study noted that 39% of patients treated with mercaptopurines achieved therapeutic efficacy, although some experienced adverse effects leading to treatment discontinuation .
Pharmacogenetics and Dosing Considerations
Pharmacogenetic factors significantly influence the metabolism and toxicity of 7-M6-MP. Variants in the thiopurine methyltransferase (TPMT) gene can lead to increased toxicity or therapeutic failure due to altered drug metabolism .
Table 1: Pharmacogenetic Influences on 7-M6-MP Metabolism
Genetic Variant | Effect on Metabolism | Clinical Implications |
---|---|---|
TPMT Low Activity | Increased toxicity risk | Requires dose reduction or alternative therapies |
TPMT Normal Activity | Standard metabolism | Typical dosing regimen applicable |
ITPA Variants | Altered metabolite levels | May necessitate monitoring and adjustment |
Case Studies and Clinical Trials
Several clinical studies have documented the effectiveness and safety profile of 7-M6-MP:
- A population pharmacokinetic study demonstrated that incorporating body surface area and TPMT genotype improved dosing accuracy for pediatric patients with ALL, reducing interindividual variability in drug clearance .
- In IBD patients, a retrospective analysis found that those previously intolerant to azathioprine could tolerate 7-M6-MP with a significant percentage achieving treatment goals .
作用機序
7-メチル-6-メルカプトプリンの作用機序には、DNAおよびRNAへの組み込みが含まれ、核酸合成の阻害につながります。ヒポキサンチン-グアニンホスホリボシルトランスフェラーゼ(HGPRTase)酵素に対してヒポキサンチンおよびグアニンと競合し、チオイノシン酸(TIMP)に変換されます。TIMPは、IMPからキサンチル酸(XMP)およびアデニル酸(AMP)への変換など、イノシン酸(IMP)を含むいくつかの反応を阻害します。 この阻害は、DNAおよびRNA合成を阻害し、特に急速に増殖する細胞において細胞死につながります .
類似の化合物:
6-メルカプトプリン: 化学療法で広く使用されている親化合物です。
アザチオプリン: 体内では6-メルカプトプリンに変換されるプロドラッグです。
チオグアニン: 白血病の治療に使用される別のチオプリンです .
ユニークさ: 7-メチル-6-メルカプトプリンは、その特定のメチル化が、その親化合物である6-メルカプトプリンと比較して、薬物動態と薬力学を変化させる可能性があるため、ユニークです。 この修飾は、副作用を軽減し、治療効果を高める可能性があります .
類似化合物との比較
6-Mercaptopurine: The parent compound, widely used in chemotherapy.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Thioguanine: Another thiopurine used in the treatment of leukemia .
Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .
生物活性
7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, an antimetabolite used primarily in the treatment of various hematological malignancies and inflammatory conditions. This compound exhibits significant biological activity, particularly in its role as an immunosuppressant and its effects on purine metabolism. Understanding its biological activity involves examining its pharmacodynamics, metabolism, therapeutic efficacy, and associated toxicities.
This compound functions predominantly through the inhibition of purine metabolism. It is a substrate for thiopurine methyltransferase (TPMT), which methylates the compound to produce inactive metabolites. The key mechanisms include:
- Inhibition of Nucleic Acid Synthesis : By competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound disrupts the synthesis of purines, leading to decreased proliferation of rapidly dividing cells such as leukemic cells .
- Formation of Thioinosinic Acid (TIMP) : This metabolite inhibits several reactions involving inosinic acid (IMP), crucial for nucleotide synthesis, thereby exerting its antitumor effects .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic polymorphisms in TPMT and other metabolic enzymes. Studies indicate that individuals with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .
Table 1: Pharmacokinetic Parameters
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in pediatric patients with acute lymphoblastic leukemia (ALL) and adults with inflammatory bowel disease (IBD).
Case Studies
- Pediatric ALL : A study involving 66 children treated with mercaptopurine revealed that age and genetic factors significantly influenced drug metabolism. Higher levels of 6-methylmercaptopurine nucleotides were associated with increased risk of hepatotoxicity, highlighting the need for personalized dosing strategies based on TPMT genotype .
- Inflammatory Bowel Disease : In a cohort study of 152 patients, mercaptopurine was effective in approximately 39% of cases. Adverse effects led to withdrawal in about 55% of patients, indicating a significant incidence of myelotoxicity, particularly among those with intermediate TPMT activity .
Toxicity Profile
The toxicity associated with this compound is a critical aspect of its use:
- Hepatotoxicity : Elevated levels of metabolites have been linked to liver damage, necessitating regular monitoring during treatment .
- Myelotoxicity : The risk of myelosuppression is heightened in patients with certain genetic profiles, particularly those with low TPMT activity .
Table 2: Reported Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Hepatotoxicity | Variable; high risk at elevated metabolite levels |
Myelotoxicity | More common in patients with intermediate TPMT activity (p = 0.046) |
Gastrointestinal Issues | Common; includes nausea and vomiting |
特性
IUPAC Name |
7-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-79-6 | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-6-THIOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。